methyl N-[(E)-(1-amino-2-chloroethylidene)amino]carbamate
Description
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate (CAS: 155742-64-6) is a hydrazinecarboxylate derivative with the molecular formula C₄H₈ClN₃O₂ and a molecular weight of 165.58 g/mol . Its structure features a methyl ester group, a hydrazine backbone, and a 2-chloro-1-iminoethyl substituent. The compound is stored under inert atmosphere at 2–8°C, indicating sensitivity to environmental degradation .
Properties
CAS No. |
155742-64-6 |
|---|---|
Molecular Formula |
C4H8ClN3O2 |
Molecular Weight |
165.58 g/mol |
IUPAC Name |
methyl N-[(E)-(1-amino-2-chloroethylidene)amino]carbamate |
InChI |
InChI=1S/C4H8ClN3O2/c1-10-4(9)8-7-3(6)2-5/h2H2,1H3,(H2,6,7)(H,8,9) |
InChI Key |
JAIGTTPBXVVFPN-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)N/N=C(\CCl)/N |
Canonical SMILES |
COC(=O)NN=C(CCl)N |
Pictograms |
Irritant; Health Hazard |
Synonyms |
2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route
The most extensively documented synthesis of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate involves a two-step reaction sequence starting from chloroacetonitrile and methyl formate. The procedure, conducted under nitrogen protection, proceeds as follows:
Reagents and Conditions:
-
Chloroacetonitrile : 50 g (0.67 mol)
-
Methanol : 200 mL (solvent)
-
Sodium methoxide : 1 g (catalyst)
-
Glacial acetic acid : 1.06 mL (quenching agent)
-
Methyl formate : 39 g (0.43 mol) in 250 mL methanol
Procedure:
-
Reaction Setup : Chloroacetonitrile and methanol are combined in a 1000 mL three-necked flask under nitrogen. The mixture is cooled to 0°C.
-
Catalyst Addition : Sodium methoxide dissolved in methanol is added dropwise, followed by stirring at room temperature for 30 minutes.
-
Quenching and Second Reactant Introduction : Glacial acetic acid is introduced to neutralize excess base, after which a methanol solution of methyl formate is added gradually.
-
Work-Up : The reaction mixture is concentrated under reduced pressure, resuspended in acetone, and filtered to isolate the product as a light yellow solid.
Outcome:
Critical Reaction Parameters
The success of this synthesis hinges on several optimized parameters:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C (initial) | Prevents side reactions |
| Stirring Time | 30–60 minutes | Ensures complete conversion |
| Solvent Composition | Methanol/acetone | Enhances solubility and recovery |
| Molar Ratios | 1:1 (CH3ONa:substrate) | Balances catalysis and economy |
Maintaining subambient temperatures during sodium methoxide addition minimizes unintended hydrolysis of chloroacetonitrile. Similarly, the use of acetone in the work-up phase facilitates precipitation of the product while eliminating residual reactants.
Mechanistic Insights
The reaction mechanism proceeds through a nucleophilic acyl substitution pathway:
-
Deprotonation : Sodium methoxide abstracts a proton from chloroacetonitrile, generating a nitrile anion.
-
Nucleophilic Attack : The anion attacks methyl formate, forming a tetrahedral intermediate.
-
Elimination : Acetic acid protonates the intermediate, leading to the expulsion of methanol and formation of the hydrazinecarboxylate backbone.
The stereoelectronic effects of the chloroimino group direct regioselectivity, ensuring preferential formation of the Z-isomer, as confirmed by X-ray crystallography.
Scalability and Industrial Relevance
The described method is inherently scalable, with linear increases in reagent quantities preserving yield and purity. Industrial adaptations might employ continuous-flow reactors to enhance heat dissipation during exothermic steps, such as sodium methoxide addition . Furthermore, substituting methanol with greener solvents (e.g., ethanol or cyclopentyl methyl ether) could align with sustainable chemistry initiatives without compromising efficiency.
Chemical Reactions Analysis
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like methanol and reaction temperatures ranging from room temperature to slightly elevated temperatures.
Scientific Research Applications
Chemical Applications
Synthesis of Organic Molecules
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for creating more complex organic compounds. For instance, it can be utilized to synthesize hydrazine derivatives that are important in pharmaceutical chemistry.
Table 1: Chemical Reactions Involving Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Reduction | Sodium borohydride | Anhydrous conditions |
| Nucleophilic Substitution | Alcohols (e.g., methanol) | Elevated temperatures |
Biological Applications
Antimicrobial Properties
Research indicates that Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.
Anticancer Activities
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the compound's ability to form covalent bonds with nucleophilic sites in proteins, disrupting cellular functions.
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers tested Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further drug development.
Medicinal Applications
Therapeutic Potential
The compound is currently under investigation for its potential therapeutic applications in treating various diseases. Its unique structure allows it to interact with biological targets effectively. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.
Table 2: Summary of Therapeutic Investigations
| Disease Targeted | Proposed Mechanism | Status of Research |
|---|---|---|
| Cancer | Induction of apoptosis | Preclinical studies ongoing |
| Bacterial Infections | Disruption of bacterial growth | Laboratory evaluations underway |
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Hydrazinecarboxylate derivatives vary in ester groups (methyl, ethyl, tert-butyl) and substituents (aryl, alkyl, heterocyclic). These modifications influence stability, reactivity, and biological activity. Key examples include:
Table 1: Structural and Functional Comparison
Stability and Reactivity
- Ester Group Impact : Ethyl esters (e.g., Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate) exhibit ambient stability due to lower steric hindrance and robust crystal packing . In contrast, the methyl ester in the target compound requires refrigeration, suggesting higher sensitivity to thermal or oxidative degradation .
- Substituent Effects : Chloroethyl groups (as in the target compound) may enhance electrophilicity, enabling nucleophilic substitutions. Aryl substituents (e.g., 3,4-dichlorophenyl in ) improve thermal stability through π-π stacking and hydrogen bonding .
Crystallographic and Hydrogen-Bonding Features
Biological Activity
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, with the molecular formula C₄H₈ClN₃O₂ and a molecular weight of 165.58 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Overview of Biological Activities
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate is primarily studied for the following biological activities:
- Antimicrobial Properties : Research indicates that hydrazinecarboxylate derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes.
The compound's mechanism of action involves interactions with specific molecular targets within biological systems. It is believed to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This can result in:
- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound may hinder metabolic processes essential for cell survival.
- Disruption of Cellular Signaling Pathways : The alteration of protein function can lead to apoptosis or necrosis in cancer cells.
Antimicrobial Activity
A study conducted on various hydrazine derivatives, including methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, demonstrated a broad spectrum of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate that the compound exhibits potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In a separate investigation focusing on cancer cell lines, methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate was evaluated for its cytotoxic effects. The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound possesses significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Safety and Toxicity
While exploring the biological activities of methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, it is crucial to consider its safety profile. The compound is classified under the GHS07 hazard class, indicating potential health hazards. Further toxicological studies are necessary to evaluate its safety for therapeutic use.
Q & A
Q. How can the structure of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze and NMR to identify characteristic peaks (e.g., methyl ester protons at ~3.7 ppm, imine protons at ~8.0 ppm) and confirm connectivity .
- IR Spectroscopy : Detect functional groups such as C=O (ester, ~1700 cm) and C=N (imine, ~1650 cm) .
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement. For example, twin-chair conformations in hydrazinecarboxylate derivatives have been validated using this method .
Q. What are the recommended synthetic routes for preparing Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate?
- Methodological Answer : A common approach involves:
Condensation : React a hydrazinecarboxylate (e.g., methyl carbazate) with a chloro-imine precursor (e.g., 2-chloro-1-iminoethyl aldehyde) in anhydrous conditions.
Reduction : Use NaCNBH or similar reducing agents to stabilize intermediates .
Purification : Employ flash chromatography (e.g., 5–20% EtOAc/hexanes) to isolate the product, monitored by TLC .
Example Yield : 32–95% depending on solvent polarity and stoichiometric optimization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood due to potential toxicity of hydrazine derivatives .
- Waste Disposal : Segregate waste and consult institutional guidelines for hydrazine-containing compounds .
Q. How can purity and stability be assessed post-synthesis?
- Methodological Answer :
- HPLC/MS : Quantify purity and detect impurities using reverse-phase chromatography.
- Thermogravimetric Analysis (TGA) : Measure thermal stability; derivatives like ethyl hydrazinecarboxylates show decomposition above 250°C .
- Storage : Store under inert atmosphere (N) at –20°C to prevent hydrolysis .
Q. What analytical techniques differentiate this compound from structurally similar hydrazine derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClNO, MW 165.58) .
- NMR : Resolve nitrogen environments (imine vs. hydrazine) .
Advanced Research Questions
Q. How does Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate participate in catalytic Mitsunobu reactions?
- Methodological Answer :
- Mechanistic Role : The compound can act as a pre-catalyst. Under aerobic conditions with Fe-phthalocyanine, it oxidizes to an azo intermediate, enabling alcohol activation .
- Optimization : Use 5 mol% catalyst in α,α,α-trifluorotoluene at 200°C for 0.5 h to achieve >90% yield in esterification .
- Scope : Effective for secondary alcohol inversion but less suited for carboxylic acid coupling compared to dichlorophenyl analogs .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the imine carbon using Gaussian09 at the B3LYP/6-31G(d) level.
- NBO Analysis : Quantify charge distribution to identify reactive sites (e.g., imine δ+ for nucleophilic attack) .
Q. How can contradictory data on synthesis yields be resolved?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (solvent, temperature, catalyst loading) and analyze via ANOVA. For example, THF at –78°C improves selectivity but reduces yield (16%) compared to RT (32%) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. What strategies enhance the compound’s stability in aqueous media?
- Methodological Answer :
Q. How is this compound utilized in the synthesis of constrained dipeptide analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
